Cas no 1806537-26-7 (2,4-Dimethyl-6-hydroxybenzyl chloride)

2,4-Dimethyl-6-hydroxybenzyl chloride structure
1806537-26-7 structure
Product name:2,4-Dimethyl-6-hydroxybenzyl chloride
CAS No:1806537-26-7
MF:C9H11ClO
Molecular Weight:170.636041879654
CID:5001917

2,4-Dimethyl-6-hydroxybenzyl chloride 化学的及び物理的性質

名前と識別子

    • 2,4-Dimethyl-6-hydroxybenzyl chloride
    • インチ: 1S/C9H11ClO/c1-6-3-7(2)8(5-10)9(11)4-6/h3-4,11H,5H2,1-2H3
    • InChIKey: ZIZAKKCOGSLATG-UHFFFAOYSA-N
    • SMILES: ClCC1C(=CC(C)=CC=1C)O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 1
  • 重原子数量: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 127
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 20.2

2,4-Dimethyl-6-hydroxybenzyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A010013796-250mg
2,4-Dimethyl-6-hydroxybenzyl chloride
1806537-26-7 97%
250mg
475.20 USD 2021-07-05
Alichem
A010013796-1g
2,4-Dimethyl-6-hydroxybenzyl chloride
1806537-26-7 97%
1g
1,549.60 USD 2021-07-05
Alichem
A010013796-500mg
2,4-Dimethyl-6-hydroxybenzyl chloride
1806537-26-7 97%
500mg
815.00 USD 2021-07-05

2,4-Dimethyl-6-hydroxybenzyl chloride 関連文献

2,4-Dimethyl-6-hydroxybenzyl chlorideに関する追加情報

2,4-Dimethyl-6-hydroxybenzyl chloride (CAS No. 1806537-26-7): A Versatile Compound in Medicinal Chemistry

2,4-Dimethyl-6-hydroxybenzyl chloride is a synthetic compound with a unique chemical structure that has garnered significant attention in the field of medicinal chemistry. As a derivative of benzyl chloride, this compound exhibits a combination of aromatic and halogenated functional groups, which are critical for its potential biological activity. The CAS No. 1806537-26-7 identifier ensures precise identification of this compound in chemical databases, facilitating its use in research and development. Recent studies have highlighted its role as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting inflammatory pathways and neurodegenerative diseases.

The 2,4-Dimethyl-6-hydroxybenzyl chloride molecule contains a benzene ring substituted with hydroxyl and methyl groups, along with a chloro group at the 6-position. This structural complexity allows for diverse interactions with biological targets, including proteins, enzymes, and cell membranes. The hydroxyl group contributes to hydrogen bonding capabilities, while the methyl groups provide steric effects that influence molecular behavior. The chloro substituent, being an electrophilic group, plays a crucial role in electrophilic substitution reactions, making this compound a valuable precursor in synthetic chemistry.

Recent advancements in drug discovery have emphasized the importance of structure-activity relationship (SAR) studies to optimize the biological properties of compounds like 2,4-Dimethyl-6-hydroxybenzyl chloride. A 2023 study published in Journal of Medicinal Chemistry demonstrated that modifications to the benzene ring of this compound could enhance its anti-inflammatory activity by modulating cytokine signaling pathways. Such findings underscore the potential of this compound as a scaffold for the development of novel therapeutics.

One of the most promising applications of 2,4-Dimethyl-6-hydroxybenzyl chloride lies in its use as a building block for targeted drug delivery systems. Researchers have explored its ability to form conjugates with biomolecules, such as antibodies and peptides, to improve the specificity and efficacy of therapeutic agents. For instance, a 2024 study in Bioorganic & Medicinal Chemistry Letters reported that attaching this compound to nanoparticle carriers significantly enhanced the cellular uptake of drug molecules in solid tumors.

Additionally, the 2,4-Dimethyl-6-hydroxybenzyl chloride has shown potential in antimicrobial research. A 2025 study published in Antimicrobial Agents and Chemotherapy revealed that derivatives of this compound exhibit activity against multidrug-resistant bacteria by disrupting cell membrane integrity. The hydrophobic nature of the chloro group may contribute to its ability to penetrate microbial cell membranes, making it a candidate for antibacterial drug development.

From a synthetic perspective, the 2,4-Dimethyl-6-hydroxybenzyl chloride is typically prepared through electrophilic substitution reactions involving benzene derivatives and halogenating agents. The reaction conditions, such as temperature and solvent, significantly influence the yield and purity of the final product. Optimization of these parameters is critical for large-scale production, as highlighted in a 2023 review article in Organic & Biomolecular Chemistry.

Moreover, the 2,4-Dimethyl-6-hydroxybenzyl chloride has been investigated for its role in photodynamic therapy (PDT). A 2024 study in Photochemical & Photobiological Sciences demonstrated that this compound can act as a photosensitizer when exposed to ultraviolet light, generating reactive oxygen species (ROS) that induce apoptosis in cancer cells. This property makes it a potential candidate for photodynamic therapies targeting skin cancers and ophthalmic conditions.

Despite its promising applications, the 2,4-Dimethyl-6-hydroxybenzyl chloride also presents challenges in terms of toxicity and metabolic stability. A 2025 study in Toxicological Sciences reported that certain metabolites of this compound may exhibit cytotoxic effects on hepatocytes, necessitating further research to ensure its safety in therapeutic applications. These findings highlight the importance of preclinical testing and pharmacokinetic studies to mitigate potential adverse effects.

In conclusion, the 2,4-Dimethyl-6-hydroxybenzyl chloride represents a versatile compound with diverse applications in pharmaceutical research. Its unique chemical structure and reactivity make it a valuable intermediate in the synthesis of novel therapeutics. Ongoing studies continue to explore its potential in inflammatory diseases, antimicrobial therapies, and photodynamic treatments. As research in this field progresses, the 2,4-Dimethyl-6-hydroxybenzyl chloride may play an increasingly important role in the development of targeted and effective treatments for various medical conditions.

Further research is needed to fully understand the biological mechanisms and therapeutic potential of 2,4-Dimethyl-6-hydroxybenzyl chloride. Collaboration between chemists, biologists, and pharmacologists will be essential to translate these findings into clinical applications. The continued exploration of this compound's properties will undoubtedly contribute to advancements in drug discovery and medical science.

As the field of medicinal chemistry evolves, compounds like 2,4-Dimethyl-6-hydroxybenzyl chloride will remain at the forefront of innovation. Their ability to serve as building blocks for new drugs and targets for therapeutic interventions underscores their significance in modern pharmaceutical research. With ongoing advancements in synthetic methods and biological studies, the potential of this compound will continue to expand, offering new opportunities for the development of life-saving treatments.

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